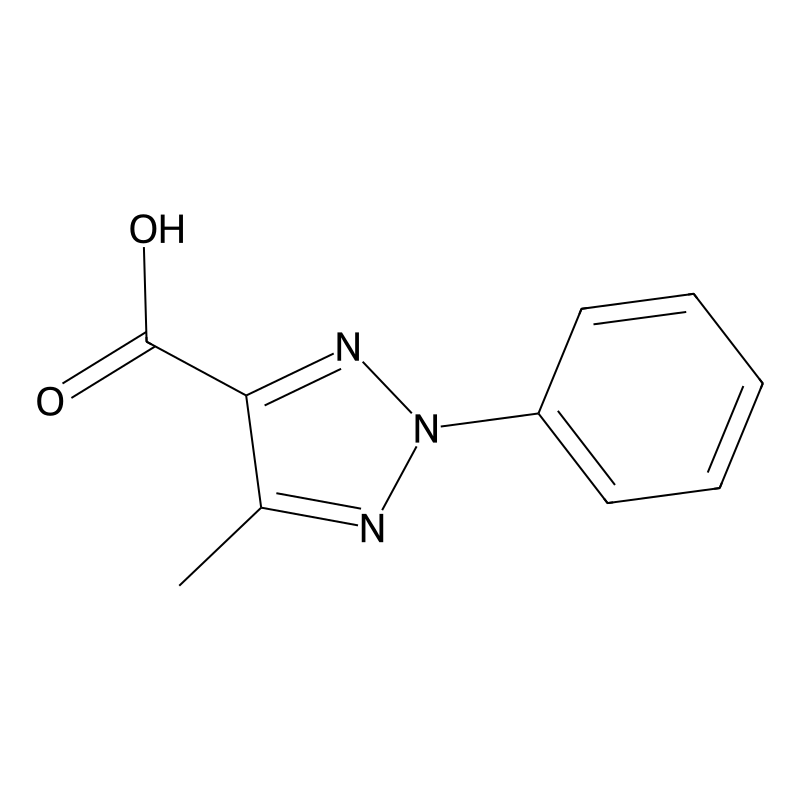

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triazole core

The presence of a triazole ring, a five-membered heterocycle containing nitrogen atoms, is a common feature in many pharmaceuticals PubChem citation for triazole. This ring structure can be involved in various biological interactions, making it a target for drug discovery efforts.

Carboxylic acid group

The carboxylic acid group (COOH) can participate in hydrogen bonding and play a role in the molecule's interaction with biological targets National Center for Biotechnology Information (NCBI) - Carboxylic Acids: . This functional group can influence the molecule's solubility, permeability, and overall pharmacological properties.

Phenyl group

The presence of a phenyl group (benzene ring) can contribute to the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties ScienceDirect - ADME/Tox considerations for drug discovery.

Based on these functional groups, 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid could be investigated for potential applications in the following areas:

Drug discovery

The molecule's structure might be suitable for modification and development into new therapeutic agents. Its triazole core and carboxylic acid group could be explored for interactions with specific enzymes or receptors of interest.

Material science

The molecule's properties might be useful in the development of new materials with specific functionalities. The triazole ring can participate in various types of bonding, and the carboxylic acid group can contribute to self-assembly or interaction with other materials.

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound characterized by its triazole ring structure, which includes a methyl group and a phenyl group. Its molecular formula is C₁₀H₉N₃O₂, and it has a molecular weight of approximately 203.20 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly as an analog of febuxostat, a drug used to treat gout by inhibiting xanthine oxidase .

The specific mechanism of action of MPTC is not yet fully understood. However, research suggests it can be used to create sensor molecules that respond to specific metal ions, like Hg2+ []. The response likely involves interaction between the functional groups of MPTC and the metal ion, leading to changes in the molecule's properties detectable through fluorescence or other techniques [].

- Esterification: Reaction with alcohols to form esters.

- Amidation: Reaction with amines to yield amides.

- Nucleophilic substitutions: In the presence of suitable nucleophiles, the carboxylic acid group can be replaced.

Additionally, it has been evaluated for its inhibitory activity against xanthine oxidase, showcasing its potential as a therapeutic agent .

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of xanthine oxidase. In vitro studies have shown that certain derivatives of this compound possess high potency in the submicromolar range against this enzyme . This inhibition is crucial for managing conditions like hyperuricemia and gout.

Moreover, its derivatives have been explored for their potential antimicrobial and antifungal activities, indicating a broader spectrum of biological applications .

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid typically involves:

- Formation of the Triazole Ring: This can be achieved through the reaction of phenylhydrazine with an appropriate carbonyl compound followed by cyclization reactions.

- Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide in the presence of a base or through direct oxidation methods.

Recent studies have highlighted new synthetic routes that improve yield and purity while minimizing side reactions .

This compound has several notable applications:

- Medicinal Chemistry: As a xanthine oxidase inhibitor, it is being explored for treating gout and related disorders.

- Analytical Chemistry: It serves as a chromogenic reagent for detecting heavy metals such as mercury ions due to its ability to form complexes .

- Material Science: Its derivatives are being studied for potential use in developing fluorescent sensors and probes.

Interaction studies have focused on understanding how 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid interacts with biological targets. Molecular docking studies have indicated that certain derivatives bind effectively to the active site of xanthine oxidase, providing insights into their mechanism of action . Furthermore, research into its interactions with metal ions has revealed its potential utility in environmental monitoring.

Several compounds share structural similarities with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1H-pyrazole-3-carboxylic acid | Pyrazole ring instead of triazole | Different mechanism of action in enzyme inhibition |

| 5-Methyl-1H-pyrazole-4-carboxylic acid | Similar methyl and carboxylic groups | Exhibits different biological activities |

| 2-Amino-5-methyltriazole | Contains amino group | Potentially more reactive due to the amino group |

| 5-Methylthiadiazole-4-carboxylic acid | Thiadiazole ring structure | Different reactivity patterns due to sulfur presence |

The uniqueness of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid lies in its specific inhibitory activity against xanthine oxidase and its structural configuration that allows for diverse chemical modifications without losing efficacy .

Early Developments in Triazole Chemistry

The discovery of 1,2,3-triazoles traces back to the late 19th century. In 1888, Hans von Pechmann first synthesized a monocyclic 1,2,3-triazole by studying osazone derivatives, laying the groundwork for triazole chemistry. Bladin later confirmed the triazole structure in 1899 by oxidizing benzotriazole derivatives to yield the parent 1H-1,2,3-triazole. These foundational studies established triazoles as a distinct class of nitrogen-rich heterocycles with aromatic character.

The synthesis of carboxylic acid-functionalized triazoles gained momentum in the 21st century. For example, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid was first reported in a 2015 study that employed phenyl acetylene, sodium azide, and methyl iodide under copper catalysis. This method achieved regioselective triazole formation, followed by formylation and oxidation to introduce the carboxylic acid group. Subsequent advancements, such as photocatalytic decarboxylative triazolation, further streamlined access to similar derivatives.

Evolution of Synthetic Methods

Early synthetic routes relied on hazardous reagents like acetylene gas and required prolonged heating. Modern protocols emphasize safety and efficiency. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled precise regiocontrol, while metal-free approaches using ethenesulfonyl fluoride (ESF) as an acetylene surrogate expanded substrate compatibility. The development of cesium carbonate-mediated cyclization in dimethyl sulfoxide (DMSO) further enhanced regioselectivity for multisubstituted triazoles.

Molecular Formula and Weight Characterization

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid possesses the molecular formula C₁₀H₉N₃O₂ with a precisely determined molecular weight of 203.201 grams per mole [1] [3]. The compound exhibits distinct physical characteristics that define its material properties under standard conditions. The melting point has been experimentally determined to range between 200-202°C, indicating a solid crystalline state at ambient temperatures [28]. Computational predictions suggest a boiling point of approximately 432.9 ± 37.0°C at standard atmospheric pressure, reflecting the compound's thermal stability [28].

The density of the compound is predicted to be 1.35 ± 0.1 grams per cubic centimeter, which is consistent with organic heterocyclic compounds containing multiple nitrogen atoms [28]. The predicted acid dissociation constant (pKa) value of 3.34 ± 0.50 indicates moderately acidic behavior, primarily attributed to the carboxylic acid functional group at the 4-position of the triazole ring [28].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight (g/mol) | 203.201 |

| Melting Point (°C) | 200-202 |

| Boiling Point (°C) | 432.9 ± 37.0 (predicted) |

| Density (g/cm³) | 1.35 ± 0.1 (predicted) |

| pKa (predicted) | 3.34 ± 0.50 |

Structural Isomers and Positional Variants in Triazole Carboxylic Acids

The compound exhibits structural complexity through its relationship with various isomeric forms within the triazole carboxylic acid family [1] [7]. The primary structural variant involves tautomeric equilibrium between the 2H-1,2,3-triazole-4-carboxylic acid form and the 1H-1,2,3-triazole-5-carboxylic acid form, where the positions of the carboxylic acid and methyl substituents interchange between the 4 and 5 positions of the triazole ring [5].

Research indicates that 1,2,3-triazoles demonstrate substantial tautomerism, with the 2H-1,2,3-triazole tautomer being more stable by approximately 3.5-4.5 kilocalories per mole in the gas phase compared to the 1H tautomer [13]. This tautomeric behavior significantly influences the compound's chemical reactivity and biological activity profiles.

The broader family of triazole carboxylic acids includes numerous positional variants, such as 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS: 13306-99-5) with molecular formula C₉H₇N₃O₂ and molecular weight 189.17 grams per mole [6]. The unsubstituted parent compound, 1H-1,2,3-triazole-4-carboxylic acid (CAS: 16681-70-2), possesses the molecular formula C₃H₃N₃O₂ and molecular weight 113.08 grams per mole [9].

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | 22300-56-7 | C₁₀H₉N₃O₂ | 203.201 | 2-phenyl, 5-methyl, 4-carboxylic acid |

| 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid | 22300-56-7 (tautomer) | C₁₀H₉N₃O₂ | 203.201 | 2-phenyl, 4-methyl, 5-carboxylic acid |

| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | 13306-99-5 | C₉H₇N₃O₂ | 189.17 | 2-phenyl, 4-carboxylic acid |

| 1H-1,2,3-triazole-4-carboxylic acid | 16681-70-2 | C₃H₃N₃O₂ | 113.08 | 4-carboxylic acid |

IUPAC Naming Conventions for Substituted Triazole Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid follows established conventions for heterocyclic compounds with multiple substituents [20]. The base ring system is designated as 1,2,3-triazole, indicating a five-membered heterocyclic ring containing three nitrogen atoms in adjacent positions (N1-N2-N3) and two carbon atoms (C4-C5) [20].

The tautomer designation "2H-" specifically indicates that the mobile hydrogen atom is located on the N2 nitrogen atom, distinguishing it from the 1H-tautomer where the hydrogen would be positioned on N1 [13] [19]. This designation is crucial for structural identification, as the 2H-tautomer represents the thermodynamically favored form under standard conditions [13].

The numbering sequence follows the N1-N2-N3-C4-C5 pattern, where substituents are identified by their position numbers [20]. The methyl group occupies position 5 (C5), the phenyl group is attached to position 2 (N2), and the carboxylic acid functional group is located at position 4 (C4) [1] [3]. The complete IUPAC name systematically describes each substituent in ascending numerical order: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid [1] [3].

Alternative naming conventions recognized in chemical literature include the simplified form "5-methyl-2-phenyltriazole-4-carboxylic acid" and the tautomeric designation "4-methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid" [1] [3].

| Component | Description/Value |

|---|---|

| Base Ring System | 1,2,3-triazole |

| Ring Numbering | N1-N2-N3-C4-C5 sequence |

| Tautomer Designation | 2H- indicates hydrogen on N2 |

| Substitution Position (Methyl) | Position 5 (C5) |

| Substitution Position (Phenyl) | Position 2 (N2) |

| Substitution Position (Carboxylic acid) | Position 4 (C4) |

| Full IUPAC Name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid |

Chemical Identifiers and Database Registry Information

The compound is registered across multiple international chemical databases with standardized identifiers that ensure consistent identification in scientific literature and commercial applications [1] [3] [7]. The Chemical Abstracts Service (CAS) registry number 22300-56-7 serves as the primary unique identifier for this compound in chemical databases worldwide [1] [3] [7].

The Molecular Design Limited (MDL) number MFCD00051653 provides an additional standardized identifier used in pharmaceutical and chemical manufacturing databases [1] [3] [4]. The compound is catalogued in the PubChem database under the Compound Identifier (CID) 519936, which provides comprehensive chemical information including structure, properties, and biological activity data [7].

The International Chemical Identifier (InChI) key GQYQHAGPALBYDO-UHFFFAOYSA-N represents a unique hash-based identifier that encodes the molecular structure in a standardized format [1] [2] [3]. The Simplified Molecular Input Line Entry System (SMILES) notation CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 provides a compact string representation of the molecular structure that can be interpreted by chemical software systems [1] [2] [3].

The compound is documented in the Beilstein Registry with the number 177649, indicating its inclusion in comprehensive organic chemistry databases [28]. The National Institute of Standards and Technology (NIST) Chemistry WebBook includes spectroscopic data for this compound, particularly infrared spectrum information that supports structural characterization [21].

| Database/Registry | Identifier | Status |

|---|---|---|

| Chemical Abstracts Service (CAS) | 22300-56-7 | Primary registry |

| PubChem | CID 519936 | Active compound record |

| Molecular Design Limited (MDL) | MFCD00051653 | Validated structure |

| International Chemical Identifier (InChI) | GQYQHAGPALBYDO-UHFFFAOYSA-N | Standard identifier |

| Simplified Molecular Input Line Entry System (SMILES) | CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 | Canonical representation |

| Beilstein Registry Number | 177649 | Registered compound |

| NIST Chemistry WebBook | Available with IR spectrum | Spectral data available |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant